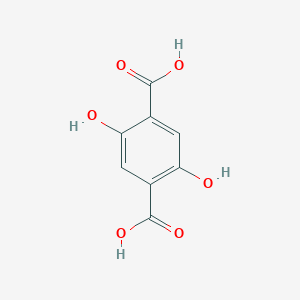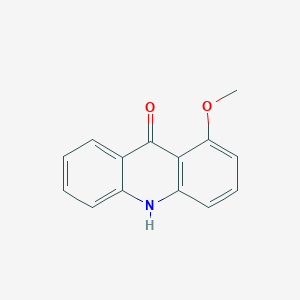![molecular formula C17H12ClN3S B184382 Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- CAS No. 82450-99-5](/img/structure/B184382.png)
Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-, also known as TzTR-1, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- varies depending on its application. In cancer research, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- induces apoptosis in cancer cells by activating the caspase-3 pathway. In antimicrobial research, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- disrupts bacterial cell membranes by binding to phospholipids and causing membrane damage. In metal ion sensing research, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- binds to copper ions and undergoes a conformational change, resulting in a fluorescent signal.
Efectos Bioquímicos Y Fisiológicos
Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has been found to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, disrupting bacterial cell membranes, and binding to metal ions. In addition, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- is its versatility, as it has shown potential in various scientific research applications. In addition, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has low toxicity in vitro and in vivo, making it a safer alternative to other compounds. However, one of the limitations of Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- research, including exploring its potential as an anticancer agent, antimicrobial agent, and metal ion sensor. In addition, further research is needed to optimize the synthesis method of Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- and improve its solubility in water. Finally, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- could be further modified to enhance its potency and selectivity for specific applications.
Métodos De Síntesis
Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- can be synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with 2-amino-4-methylphenol to yield 6-(4-chlorophenyl)-2-(4-methylphenyl)-2,3-dihydro-1,3-benzothiazol-4-one. This intermediate is then reacted with hydrazine hydrate and ammonium thiocyanate to produce Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-.
Aplicaciones Científicas De Investigación
Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has shown potential in various scientific research applications, including as an anticancer agent, an antimicrobial agent, and a fluorescent probe for metal ions. In cancer research, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In antimicrobial research, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has exhibited potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In metal ion sensing research, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has been used as a fluorescent probe for the detection of copper ions.
Propiedades
Número CAS |
82450-99-5 |
|---|---|
Nombre del producto |
Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- |
Fórmula molecular |
C17H12ClN3S |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C17H12ClN3S/c1-11-2-4-13(5-3-11)16-19-17-21(20-16)15(10-22-17)12-6-8-14(18)9-7-12/h2-10H,1H3 |
Clave InChI |
BGQKJBBTEFIMRW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



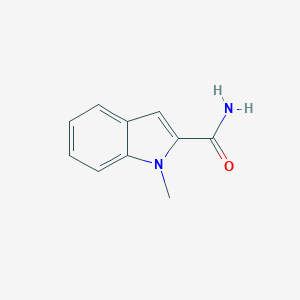
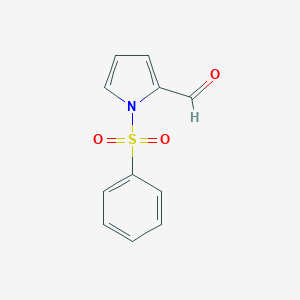


![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)

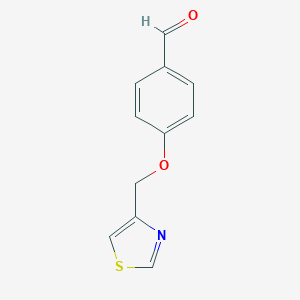
![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)


